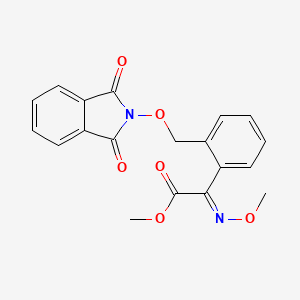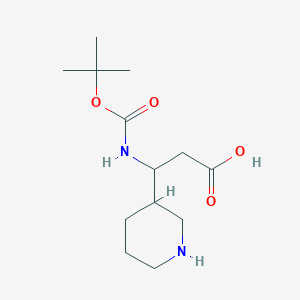![molecular formula C21H21N7O B2877536 (E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840457-85-4](/img/structure/B2877536.png)
(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyrroloquinoxaline ring, and a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the design and synthesis of a new series of isatin derivatives .Scientific Research Applications
(E)−2−amino−N−isobutyl−1−((pyridin−4−ylmethylene)amino)−1H−pyrrolo[2,3−b]quinoxaline−3−carboxamide (E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)−2−amino−N−isobutyl−1−((pyridin−4−ylmethylene)amino)−1H−pyrrolo[2,3−b]quinoxaline−3−carboxamide
, has several potential applications in scientific research. Below, I will detail six unique applications, each within its own dedicated section.Cancer Therapeutics
This compound has been explored for its potential as a dual inhibitor in cancer therapy. It’s designed to target both Bcr-Abl, a tyrosine kinase associated with chronic myeloid leukemia, and histone deacetylase (HDAC), which plays a role in the epigenetic regulation of gene expression . By inhibiting these two pathways, the compound could offer a synergistic approach to cancer treatment.
Nonlinear Optical Materials
Schiff bases, which include this compound, are known for their nonlinear optical (NLO) properties. These properties are crucial for applications such as solar energy collectors, optoelectronic devices, and clean energy solutions. The compound’s structure allows for potential charge transfer within the molecule, which is a key factor in NLO applications .
Molecular Crystallography
The compound’s crystal structure can be of significant interest for molecular crystallography studies. Understanding the crystal structure is essential for the development of new materials with specific physical properties, and this compound’s structure could provide insights into molecular interactions and bonding .
Chemical Synthesis
As a Schiff base, this compound can act as a ligand to form stable complexes with metals. These complexes can be used as catalysts in various chemical reactions or as building blocks for the synthesis of more complex molecules .
Biological Studies
The compound’s ability to interact with various biological targets makes it a valuable tool for studying biological pathways and processes. Its interactions with enzymes and receptors can shed light on the mechanisms of diseases and help in the development of new drugs .
Material Science
In material science, the compound’s properties can be harnessed to create microporous materials, such as metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes .
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-6-4-3-5-15(16)26-18)28(19(17)22)25-12-14-7-9-23-10-8-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOZNCYVTYEQJ-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)
![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)
![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)
![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)
![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)

amine](/img/structure/B2877472.png)

![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877475.png)
![4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2877476.png)